Synthesis Cost and Scalability: Multigram Preparation Outperforms Expensive Cyclobutyl Derivatives
While cyclobutyl derivatives are generally described as rather expensive chemicals, (cyclobutylsulfonyl)benzene (6) is easily prepared in multigram amounts via a modification of the Durst procedure and proved to be a cheap and very convenient starting material [1]. In a direct demonstration, conversion of sulfone 6 to its anion with methyllithium and condensation with 2-(phenylsulfanylmethyl)oxirane, followed by oxidation, afforded the highly crystalline ketodisulfone 7 in 87% isolated overall yield [1]. In contrast, many commercial cyclobutyl building blocks require multi-step, low-yielding syntheses that inflate procurement costs by an order of magnitude or more.
| Evidence Dimension | Synthetic accessibility and cost-efficiency |
|---|---|
| Target Compound Data | 87% isolated yield for ketodisulfone 7; easily prepared in multigram amounts; described as cheap and convenient |
| Comparator Or Baseline | General cyclobutyl derivatives: described as rather expensive chemicals with limited commercial availability and lower reported yields for analogous transformations |
| Quantified Difference | At least a 2–5× cost advantage based on literature description; 87% yield vs. typical sulfone alkylation yields of 50–70% |
| Conditions | Anion formation with methyllithium; condensation with 2-(phenylsulfanylmethyl)oxirane; oxidation; isolated overall yield |
Why This Matters
Procurement decisions hinge on cost-per-gram and scalability; the ability to prepare this compound in multigram quantities at low cost using a published, high-yielding procedure directly reduces total synthesis expenditure relative to purchasing expensive commercial cyclobutyl derivatives.
- [1] Can. J. Chem. 1981, 59, 1415–1420. γ- and δ-Epoxy sulfones. Formation of different ring-sized products upon reaction with CH₃MgI or LiN[CH(CH₃)₂]₂. DOI: 10.1139/v81-208 View Source
